6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including methoxy, phenyl, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized with thiocarbonyl compounds to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions may target the quinoline and triazolo moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which play a role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[1,3,4]THIADIAZINE
Uniqueness
Compared to similar compounds, 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE exhibits unique structural features that contribute to its distinct pharmacological profile. Its combination of methoxy, phenyl, triazolo, thiadiazole, and quinoline moieties allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H15N5O2S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H15N5O2S/c1-26-14-6-3-12(4-7-14)18-22-23-20-25(18)24-19(28-20)17-9-5-13-11-15(27-2)8-10-16(13)21-17/h3-11H,1-2H3 |
InChI Key |
LTEHQBBNWJSIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NC5=C(C=C4)C=C(C=C5)OC |
Origin of Product |
United States |
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